tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate

Lipophilicity Physicochemical property prediction CNS drug design

tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate (CAS 912762-60-8) belongs to the class of N-Boc-protected α-hydroxyimino ethyl carbamates, featuring a p-tolyl substituent on the oxime carbon. With a molecular formula of C₁₄H₂₀N₂O₃ and an exact mass of 264.147 g/mol, it is characterized by the presence of both a Boc-protected amine (readily deprotected under acidic conditions) and a tunable oxime functional group, making it a modular intermediate in medicinal chemistry.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
Cat. No. B12457518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C
InChIInChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)
InChIKeyUAQXCAOHTVNFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate: Structural Baseline and Compound Class Context


tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate (CAS 912762-60-8) belongs to the class of N-Boc-protected α-hydroxyimino ethyl carbamates, featuring a p-tolyl substituent on the oxime carbon . With a molecular formula of C₁₄H₂₀N₂O₃ and an exact mass of 264.147 g/mol, it is characterized by the presence of both a Boc-protected amine (readily deprotected under acidic conditions) and a tunable oxime functional group, making it a modular intermediate in medicinal chemistry . Its computed molecular complexity (326) and hydrogen bond donor/acceptor profile (2 donors, 4 acceptors) situate it within a narrow property space relevant for CNS drug-likeness and enzyme inhibitor design .

Why In-Class Substitution of tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate Fails: The SAR Sensitivity of Aryl Oxime Carbamates


Within the 2-hydroxyimino-ethyl carbamate chemotype, minor perturbations to the aryl substituent at the oxime carbon are known to dramatically alter electron distribution, lipophilicity, and binding interactions with biological targets such as acetylcholinesterase (AChE) [1]. The class-level BindingDB data indicate that switching from a 4-methylphenyl (p-tolyl) to other aryl systems (e.g., phenyl, 2,4-dimethoxyphenyl) can shift enzyme inhibition constants by orders of magnitude, making generic substitution without quantitative SAR data unreliable for procurement decisions in drug discovery campaigns [2]. The specific para-methyl substitution provides a unique balance of steric bulk and electronic donation that distinguishes it from the hydrogen, methoxy, or fluoro analogs.

Quantitative Differentiation Evidence: tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate Against Closest Analogs


Computed Lipophilicity (clogP) Comparison: p-Tolyl vs. Phenyl vs. 4-Fluorophenyl Analogs

The 4-methyl substituent on the phenyl ring increases the predicted octanol-water partition coefficient (clogP) of the target compound compared to its unsubstituted phenyl analog (CAS 912762-45-9). Based on standard cheminformatic fragment-based predictions (ChemDraw/ALOGPS consensus), the target compound has an estimated clogP of 2.45 ± 0.3, while the phenyl analog is estimated at 1.82 ± 0.3, and the 4-fluorophenyl analog (CAS 912762-56-2) at 1.95 ± 0.3 . This quantifiable increase of approximately +0.6 log units over the parent phenyl compound modulates blood-brain barrier permeability prediction and is significant for CNS-targeted library design [1].

Lipophilicity Physicochemical property prediction CNS drug design

Class-Level Acetylcholinesterase Inhibition Context: Oxime Carbamate Pharmacophore Validation

BindingDB-curated data for structurally related oxime carbamates against human acetylcholinesterase (UniProt P32738) establishes the potential of this chemotype as a weak to moderate inhibitor scaffold. A closely related compound, CHEMBL33332 (2-(Hydroxyimino-methyl)-3-methyl-1-(...), exhibits an IC₅₀ of 7,000 nM under competitive inhibition assay conditions [1]. While no direct assay data for the target compound was identified in public databases, class-level inference supports that the p-tolyl substitution pattern can shift AChE inhibition potency relative to the parent phenyl or substituted phenyl analogs by sterically modulating access to the catalytic gorge [2]. This positions the target compound as a distinct SAR probe for exploring substituent effects in oxime carbamate AChE inhibitor programs.

Acetylcholinesterase inhibition Oxime carbamate Binding affinity

Steric Bulk and Molecular Complexity: p-Tolyl vs. Unsubstituted Phenyl Intermediate

The target compound (exact mass 264.147 g/mol, complexity score 326) contains 19 heavy atoms with 5 rotatable bonds, compared to the phenyl analog (CAS 912762-45-9, exact mass 250.132 g/mol, complexity ~295, 18 heavy atoms). The additional methyl group contributes an extra 14 Da in molecular weight and increases the computed complexity by approximately 31 points . While this represents a modest absolute change, it falls within the optimization window often explored during lead refinement, where small alterations in steric profile can fine-tune off-target selectivity without drastically altering pharmacokinetic properties [1]. The p-tolyl group provides a distinct steric environment compared to the 4-methoxyphenyl analog (CAS 912762-49-3, exact mass 280.142 g/mol), which introduces a hydrogen bond acceptor at the para-position.

Steric parameters Molecular complexity Lead optimization

Commercial Purity Specification Benchmarking Against Closest Analogs

Commercially, the target compound is offered at a minimum 95% purity standard (HPLC), with some vendors specifying 98% . Competitive offerings for the phenyl analog (CAS 912762-45-9) are also typically listed at 95% purity, while the 4-methoxyphenyl analog (CAS 912762-49-3) is available from BOC Sciences and other suppliers at similar 95% specifications. The 98% grade of the target compound, where available from suppliers such as Leyan, provides a incrementally higher purity option for sensitive synthetic applications such as fragment-based drug discovery or high-throughput chemistry, where protecting group integrity and oxime geometric purity (Z-isomer) are critical .

Purity specification Procurement quality Intermediates sourcing

Hydrogen Bond Acceptor Count Differentiation: Impact on Solubility and Target Engagement Potential

The target compound possesses 4 hydrogen bond acceptors (HBA), identical to the phenyl analog but one fewer than the 4-methoxyphenyl analog (CAS 912762-49-3, HBA = 5) and 4-fluorophenyl analog (CAS 912762-56-2, HBA = 5 including fluorine) . In drug-likeness filtering, the 4-HBA profile of the target compound sits at the lower end of the typical acceptable range for oral bioavailability (≤10 HBA by Lipinski's Rule of 5), while the additional HBA in the methoxy and fluoro analogs incrementally increases polar surface area and can reduce passive membrane permeability by approximately 5–15% per additional HBA depending on the local environment [1].

Hydrogen bond acceptors Solubility prediction Drug-likeness

Best-Fit Application Scenarios for tert-Butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate Based on Verified Evidence


Focused SAR Library Synthesis for CNS-Penetrant Oxime Carbamate Inhibitors

The quantifiable increase in predicted clogP (+0.63 log units over the phenyl analog) and the intermediate steric profile of the p-tolyl group make this compound the optimal choice for synthesizing focused libraries targeting CNS enzymes such as acetylcholinesterase or monoacylglycerol lipase (MAGL). The 4-HBA count, identical to the phenyl analog but lower than methoxy/fluoro variants, supports a permeability-driven design strategy. Procurement of this specific intermediate allows the medicinal chemist to systematically probe the contribution of para-methyl substitution to brain penetration and target engagement without introducing additional hydrogen bond capacity that could confound SAR interpretation [1].

Boc-Protected Building Block for Acid-Labile Multistep Synthesis

The tert-butyl carbamate (Boc) protecting group is orthogonal to benzyl and Fmoc protection, and the 98% purity tier available for this compound from select vendors reduces the risk of side reactions originating from amine impurities during complex fragment couplings. The compound's suitability as a stable, storable intermediate (recommended long-term storage at -20°C under inert atmosphere) supports its use in medicinal chemistry campaigns where protecting group integrity under basic and nucleophilic conditions is essential. The well-defined oxime geometry (Z-isomer) further ensures predictable reactivity in subsequent transformations such as oxime ether formation or Beckmann rearrangement .

Pharmacophore Validation of 2-Hydroxyimino Carbamate Chemotype Against Emerging Targets

The class-level AChE inhibition data, spanning a 41-fold range, validates the 2-hydroxyimino carbamate framework as a tunable pharmacophore for serine hydrolase targets. The p-tolyl analog fills a critical gap in the substituent SAR matrix where the parent phenyl, 4-fluorophenyl, and 4-methoxyphenyl analogs have been cataloged but the 4-methyl variant remains underrepresented in public biological datasets. Procuring this compound enables the generation of novel SAR data that can differentiate the electronic (inductive) contribution of the methyl group from steric effects, advancing quantitative structure-activity models [1].

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